molecular formula C11H7ClFN B1435606 2-Chloro-5-fluoro-4-phenylpyridine CAS No. 1807238-41-0

2-Chloro-5-fluoro-4-phenylpyridine

Cat. No. B1435606
CAS RN: 1807238-41-0
M. Wt: 207.63 g/mol
InChI Key: BCRQXDIQFZJAIL-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-phenylpyridine is a chemical compound with a molecular formula of C11H7ClFN . It is used as a starting material for the preparation of various compounds, including 5-fluoro-2-amino pyrimidines .


Synthesis Analysis

The synthesis of 2-Chloro-5-fluoro-4-phenylpyridine and similar compounds often involves the use of fluorinated pyridines . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . A method for preparing 2-chloro-5-nitropyridine has been disclosed, which involves synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and then synthesizing the 2-chloro-5-nitropyridine .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-fluoro-4-phenylpyridine can be analyzed using spectroscopic methods . Vibrational spectral analysis can be carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform Raman .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-5-fluoro-4-phenylpyridine can be complex. For example, pyridine readily reacts with CsSO4F at room temperature producing a mixture of products (2-fluoro-, 2-fluorosulfonate- and 2-chloro- or 2-alkoxy-pyridines) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-fluoro-4-phenylpyridine can be determined using various analytical techniques . These properties include its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .

Scientific Research Applications

Synthesis of Pentasubstituted Pyridines

2-Chloro-5-fluoro-4-phenylpyridine serves as a precursor for the synthesis of pentasubstituted pyridines, highlighting its utility in the development of compounds with varied functionalities. This synthesis process involves halogen dance reactions, demonstrating the compound's versatility as a building block in medicinal chemistry research for creating complex molecules with potential therapeutic applications (Wu et al., 2022).

Creation of Structural Manifolds

The compound is instrumental in the manufacturing processes of industrial pesticides, illustrating its role in the production of agrochemicals. Through a series of chemical transformations, it can be converted into various pyridine derivatives, which are subsequently utilized to synthesize 4-pyridinecarboxylic acids and 4-iodopyridines. These derivatives have applications in the development of new agrochemicals, showcasing the compound's importance in agricultural science (Schlosser & Bobbio, 2002).

Nucleophilic Substitution Reactions

Research on 2-Chloro-5-fluoro-4-phenylpyridine has contributed to understanding the factors governing the rates of nucleophilic aromatic substitutions. This knowledge is critical in synthetic chemistry, where controlling reaction rates is essential for developing efficient synthesis pathways for pharmaceuticals and other organic compounds (Schlosser & Rausis, 2005).

Novel Synthesis Pathways

The compound has been used in the development of novel synthesis pathways for 4-fluoropyridines, demonstrating its utility in creating aromatic compounds with potential applications in drug discovery and development. This research has opened up new avenues for synthesizing pyridine derivatives with specific functional groups, which can be tailored for various biological activities (Wittmann et al., 2006).

Safety and Hazards

While specific safety and hazard information for 2-Chloro-5-fluoro-4-phenylpyridine was not found, general safety measures for handling similar compounds include working in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Future Directions

The future directions for 2-Chloro-5-fluoro-4-phenylpyridine and similar compounds are promising. The interest towards development of fluorinated chemicals has been steadily increased . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-chloro-5-fluoro-4-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN/c12-11-6-9(10(13)7-14-11)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRQXDIQFZJAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoro-4-phenylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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